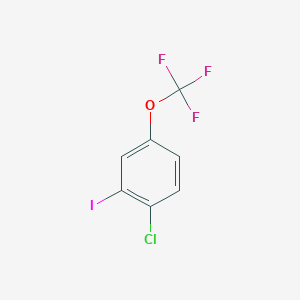

1-Chloro-2-iodo-4-trifluoromethoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Chloro-2-iodo-4-trifluoromethoxybenzene (1CI4TFMB) is an important organic compound used in a variety of scientific research applications. It is a trifluoromethylated aromatic compound containing both a halogen and an oxygen atom, and is a key component in the development of new materials, pharmaceuticals, and synthesis methods.

Aplicaciones Científicas De Investigación

Structural Determinants in Halogenated Compounds

1-Chloro-2-iodo-4-trifluoromethoxybenzene plays a role in the study of structural determinants in halogenated compounds. In a study by Pigge, Vangala, and Swenson (2006), it was found that halogen bonding plays a crucial role in the structures of halotriaroylbenzenes, which could extend to understanding the structural behaviors of similar compounds like 1-Chloro-2-iodo-4-trifluoromethoxybenzene (Pigge, Vangala, & Swenson, 2006).

Electrophilic Aromatic Substitution Reactions

This compound is significant in electrophilic aromatic substitution reactions. Research by Sipyagin et al. (2004) on derivatives of 1-chloro-2-nitrobenzene suggests that introducing fluorine-containing substituents enhances the activation of the halogen substituent towards nucleophilic attack, which could be applicable to 1-Chloro-2-iodo-4-trifluoromethoxybenzene (Sipyagin et al., 2004).

Electrochemical Properties and Environmental Impact

The compound's structural analog, 2,4-dichloro-1-(4-chloro-2-methoxyphenoxy)benzene, has been researched for its electrochemical properties, which can provide insights into the reactivity and environmental impact of 1-Chloro-2-iodo-4-trifluoromethoxybenzene. Peverly et al. (2014) explored the electrochemical reduction of this compound, which has implications for understanding the environmental degradation and behavior of related compounds (Peverly et al., 2014).

Synthesis and Characterization of Derivatives

Research efforts include the synthesis and characterization of derivatives of halogenated benzene compounds, which can be related to 1-Chloro-2-iodo-4-trifluoromethoxybenzene. For example, Rose-Munch et al. (2000) investigated the synthesis of mescaline via a complex involving a trimethoxybenzene derivative, showing the potential synthetic routes involving similar trifluoromethoxybenzene compounds (Rose-Munch et al., 2000).

Propiedades

IUPAC Name |

1-chloro-2-iodo-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3IO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJFXGGNDZJXOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-iodo-4-trifluoromethoxybenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole](/img/structure/B2382190.png)

![N-(3,4-dichlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2382191.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2382195.png)

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2382196.png)

![(2-Methoxypyridin-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2382197.png)

![N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2382198.png)

![2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2382200.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2382205.png)

![3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2382208.png)